molecular formula C9H16O2 B2724826 Bicyclo[2.2.1]heptane-1,4-diyldimethanol CAS No. 1185307-52-1

Bicyclo[2.2.1]heptane-1,4-diyldimethanol

Cat. No.: B2724826
CAS No.: 1185307-52-1
M. Wt: 156.225
InChI Key: YWJLUGACCSEZGK-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Bicyclo[2.2.1]heptane-1,4-diyldimethanol undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as or .

    Reduction: Common reducing agents include and .

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by or .

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted bicyclo[2.2.1]heptane derivatives.

Scientific Research Applications

Chemistry: Bicyclo[2.2.1]heptane-1,4-diyldimethanol is used as a building block in organic synthesis due to its rigid bicyclic structure . It serves as a precursor for the synthesis of various bioactive molecules and natural products.

Biology and Medicine: In biological research, this compound is utilized for the development of drug candidates and chiral auxiliaries . Its unique structure allows for the creation of molecules with specific biological activities.

Industry: In the industrial sector, this compound is employed in the production of polymers and specialty chemicals . Its stability and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of bicyclo[2.2.1]heptane-1,4-diyldimethanol involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites and receptor binding pockets , thereby modulating biological activities . The exact pathways and targets depend on the specific application and the derivatives used.

Properties

IUPAC Name

[4-(hydroxymethyl)-1-bicyclo[2.2.1]heptanyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c10-6-8-1-2-9(5-8,7-11)4-3-8/h10-11H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWJLUGACCSEZGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(C2)CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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